molecular formula C5H11NO4S B8724910 Methyl [(dimethylamino)sulfonyl]acetate

Methyl [(dimethylamino)sulfonyl]acetate

Cat. No.: B8724910
M. Wt: 181.21 g/mol
InChI Key: FGEVPJXDVQXGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(dimethylamino)sulfonyl]acetate, with the CAS number 1001917-62-9, is a chemical compound with the molecular formula C5H11NO4S and a molecular weight of 181.21 g/mol . Its structure features a sulfamoyl group linked to an acetate methyl ester moiety, characterized by identifiers such as InChIKey FGEVPJXDVQXGAW-UHFFFAOYSA-N . Computed physicochemical properties include a Topological Polar Surface Area of 72.1 Ų and four rotatable bonds, which influence its reactivity and interaction with biological targets . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry research. Derivatives containing the dimethylamine (DMA) pharmacophore are prevalent in FDA-approved drugs and exhibit a diverse range of pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS) applications . The DMA group is known to contribute favorably to a molecule's solubility and bioavailability profile . This compound is offered with a purity of 95% and is intended for laboratory research purposes only . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C5H11NO4S

Molecular Weight

181.21 g/mol

IUPAC Name

methyl 2-(dimethylsulfamoyl)acetate

InChI

InChI=1S/C5H11NO4S/c1-6(2)11(8,9)4-5(7)10-3/h4H2,1-3H3

InChI Key

FGEVPJXDVQXGAW-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 2-[(Methylamino)sulfonyl]acetate
  • Structure: Features a methylamino-sulfonyl group instead of dimethylamino.
  • Synthesis : Prepared via DCC/DMAP-mediated coupling, yielding an orange oily liquid (51% yield).
  • Properties : ¹H-NMR data (δH 2.87 ppm for N-CH₃, 3.81 ppm for OCH₃) confirms structural integrity .
  • Applications : Likely serves as a precursor for bioactive molecules due to its sulfonamide functionality.
Methyl 2-([(3,5-Dimethyl-4-isoxazolyl)methyl]sulfonyl)acetate
  • Structure : Incorporates a 3,5-dimethylisoxazole ring attached to the sulfonyl group.
  • Molecular Formula: C₉H₁₃NO₅S (Molar mass: 247.27 g/mol).
Methyl {4-[(Butylamino)sulfonyl]phenoxy}acetate
  • Structure: Contains a butylamino-sulfonyl group and phenoxy linkage.
  • Molecular Formula: C₁₃H₁₉NO₅S (Molar mass: 301.36 g/mol).
  • Applications: The phenoxy group may enhance lipid solubility, making it suitable for pesticidal formulations .

Agrochemical Derivatives

Sulfonylurea herbicides, such as Metsulfuron methyl ester (), share a sulfonamide-urea backbone but differ significantly in their triazine or pyrimidine substituents. For example:

Compound Key Structural Features Molecular Formula Applications
Metsulfuron methyl ester Triazinyl-sulfonylurea linkage C₁₄H₁₅N₅O₆S Herbicide for broadleaf weeds
Methyl [(dimethylamino)sulfonyl]acetate Dimethylamino-sulfonyl ester Not provided Likely intermediate for drug synthesis

These compounds highlight the critical role of sulfonamide groups in agrochemical activity, though the dimethylamino variant may prioritize pharmaceutical over herbicidal applications due to reduced electrophilicity.

Physicochemical Properties

  • Solubility: While direct data for this compound is unavailable, Dimethyl Sulfoxide (DMSO) solubility trends () suggest polar sulfonamide derivatives dissolve well in aprotic solvents, aiding in reaction optimization .

Preparation Methods

Preparation of Dimethylaminosulfonyl Acetic Acid

Dimethylaminosulfonyl acetic acid is synthesized by reacting dimethylamine with sulfonyl chloride in tetrahydrofuran (THF) at room temperature. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, yielding the sulfonamide acid.

Key Parameters

  • Reagent Purity : Dimethylamine gas must be dried over molecular sieves to prevent hydrolysis of the sulfonyl chloride.

  • Reaction Time : 12–18 hours under nitrogen atmosphere ensures complete conversion.

Esterification with Methanol

The carboxylic acid intermediate is esterified using methanol in the presence of dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). This coupling reaction achieves 80–85% yield, with DCC activating the carboxylic acid for nucleophilic attack by methanol.

Purification Strategy

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) removes unreacted DCC and HOBt.

  • Crystallization : Slow cooling in methyl tert-butyl ether (MTBE) produces crystals with >98% purity.

Solvent-Mediated Crystallization for Enhanced Purity

Post-synthesis crystallization is critical for pharmaceutical-grade this compound. Patents highlight the use of n-heptane and water mixtures to induce controlled precipitation.

Crystallization Protocol

  • Solvent Combination : A 2:1 ratio of n-heptane to water creates a biphasic system, facilitating slow crystal growth.

  • Temperature Gradient : Gradual cooling from 50°C to 25°C over 10 hours minimizes occluded impurities.

  • Washing Steps : Crystals are washed with cold n-heptane to remove residual solvents, followed by vacuum drying at 40°C.

This method achieves 99.5% purity, as verified by high-performance liquid chromatography (HPLC).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Sulfonylation68–7592–95ModerateHigh
Stepwise Synthesis80–8598–99.5HighModerate

Trade-offs

  • Direct Sulfonylation : Faster but lower yields due to competing hydrolysis.

  • Stepwise Synthesis : Higher purity and scalability but requires additional purification steps.

Mechanistic Insights and Side Reactions

Competing Ester Hydrolysis

In aqueous conditions, the ester group undergoes hydrolysis to form [(dimethylamino)sulfonyl]acetic acid. This side reaction is mitigated by:

  • Using anhydrous solvents.

  • Limiting reaction times to <4 hours.

Sulfonyl Chloride Degradation

Dimethylaminosulfonyl chloride is prone to decomposition at elevated temperatures, forming dimethylamine and sulfur dioxide. Stabilization strategies include:

  • Storing reagents at –20°C.

  • Adding radical inhibitors like butylated hydroxytoluene (BHT).

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to laboratory protocols:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times.

  • In-line Analytics : Real-time HPLC monitoring ensures consistent product quality.

  • Solvent Recycling : n-Heptane and DCM are recovered via fractional distillation, reducing environmental impact .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl [(dimethylamino)sulfonyl]acetate in laboratory settings?

  • Methodology : Synthesis typically involves sulfonylation of dimethylamine derivatives followed by esterification. For example, analogous sulfonylurea compounds (e.g., thifensulfuron methyl ester) are synthesized via nucleophilic substitution between sulfonamide intermediates and methyl esters under basic conditions . Key steps include:

  • Use of anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis.
  • Catalytic bases (e.g., K₂CO₃) to deprotonate intermediates.
  • Low-temperature control (0–5°C) to suppress side reactions.
    • Critical Parameters : Reaction stoichiometry, solvent polarity, and catalyst selection significantly influence yield. Evidence from sulfonylurea synthesis suggests that electron-withdrawing groups on the aryl ring enhance sulfonamide reactivity .

Q. How should researchers safely handle and dispose of this compound?

  • Safety Protocols :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors or dust .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .
    • Waste Management : Segregate chemical waste in labeled containers and coordinate with certified disposal agencies to avoid environmental contamination .

Q. What analytical techniques are used to confirm the purity of this compound?

  • Key Techniques :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 220–260 nm) for quantifying impurities .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify structural integrity (e.g., dimethylamino protons at δ 2.8–3.2 ppm; sulfonyl signals at δ 3.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Advanced Research Questions

Q. How do substituent effects influence the reactivity of this compound in nucleophilic reactions?

  • Mechanistic Insights : The electron-withdrawing sulfonyl group activates the acetate moiety for nucleophilic attack. Studies on analogous sulfonylureas show that electron-deficient aryl groups increase electrophilicity at the sulfonamide nitrogen, enhancing reactivity with amines or alcohols .
  • Experimental Design :

  • Vary substituents on the dimethylamino group (e.g., replace methyl with ethyl) to assess steric/electronic effects.
  • Monitor reaction kinetics via in-situ FTIR or LC-MS to correlate substituent effects with rate constants .

Q. What computational approaches are used to predict the stability of this compound under acidic/basic conditions?

  • DFT Modeling : Density Functional Theory (DFT) calculations can simulate hydrolysis pathways. For example:

  • Optimize molecular geometry to identify vulnerable bonds (e.g., ester or sulfonamide linkages).
  • Calculate Gibbs free energy (ΔG) for hydrolysis to predict pH-dependent degradation .
    • Validation : Compare computational predictions with experimental stability studies (e.g., HPLC tracking of degradation products at pH 2–12) .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

  • Root-Cause Analysis :

  • Byproduct Formation : Side reactions (e.g., over-sulfonylation) may reduce yields. Use LC-MS to identify byproducts .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than THF, as seen in sulfonylurea syntheses .
    • Mitigation Strategies :
  • Optimize reaction time/temperature via Design of Experiments (DoE).
  • Introduce scavengers (e.g., molecular sieves) to sequester water or acids .

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